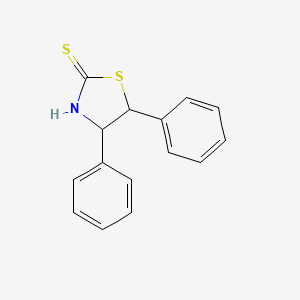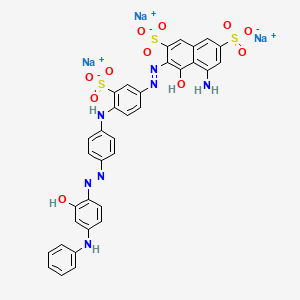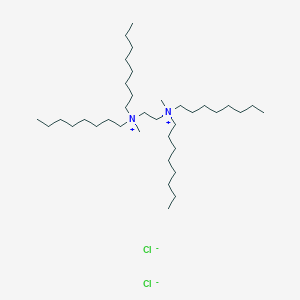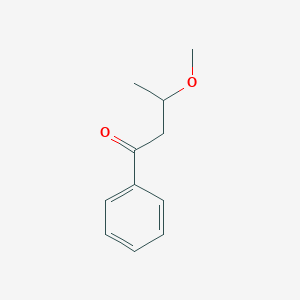
3-Methoxy-1-phenylbutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-1-phenylbutan-1-one can be achieved through multiple-step organic reactions. One common method involves the alkylation of phenylacetic acid derivatives followed by methoxylation. The reaction typically requires the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the phenylacetic acid derivative, followed by the addition of an alkyl halide to introduce the butanone moiety. Methoxylation is then carried out using methanol in the presence of an acid catalyst .
Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions under controlled conditions. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methoxy-1-phenylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenylbutanones.
Applications De Recherche Scientifique
3-Methoxy-1-phenylbutan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals
Mécanisme D'action
The mechanism of action of 3-Methoxy-1-phenylbutan-1-one involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, depending on the functional groups present. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways are still under investigation .
Comparaison Avec Des Composés Similaires
- 3-Methyl-1-phenylbutan-1-one
- 3-Methoxy-1-phenylpropan-1-one
- 3-Methoxy-1-phenylpentan-1-one
Comparison: 3-Methoxy-1-phenylbutan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to 3-Methyl-1-phenylbutan-1-one, the methoxy group in this compound increases its polarity and potential for hydrogen bonding, affecting its solubility and reactivity. Similarly, the length of the carbon chain in 3-Methoxy-1-phenylpropan-1-one and 3-Methoxy-1-phenylpentan-1-one influences their boiling points and steric interactions .
Propriétés
Numéro CAS |
83832-76-2 |
|---|---|
Formule moléculaire |
C11H14O2 |
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
3-methoxy-1-phenylbutan-1-one |
InChI |
InChI=1S/C11H14O2/c1-9(13-2)8-11(12)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 |
Clé InChI |
RCUANRYODDFXQW-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(=O)C1=CC=CC=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


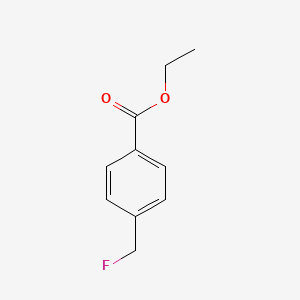
![N,N-Dimethyl-N'-{3-[(1-oxo-1-phenylpropan-2-yl)oxy]phenyl}urea](/img/structure/B14412413.png)
![2-Sulfanylidene-2,3-dihydro-1H-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B14412419.png)
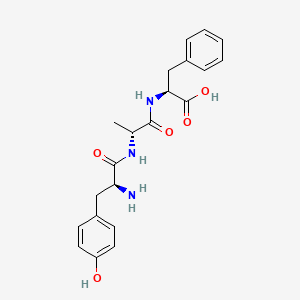
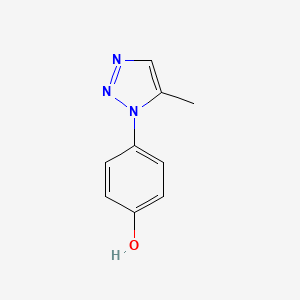
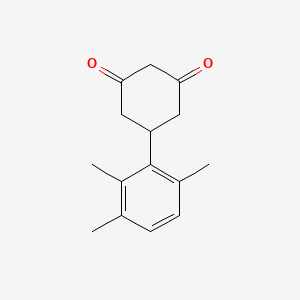
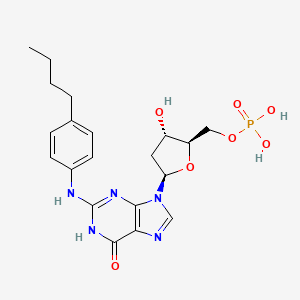
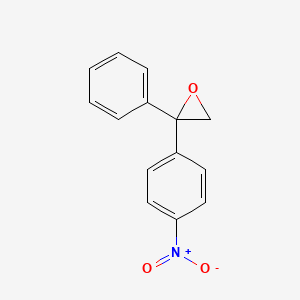
![1,1'-[Oxybis(methyleneselanyl)]bis(2-methylbenzene)](/img/structure/B14412455.png)
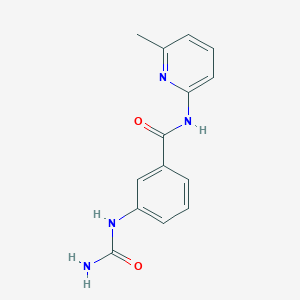
![9-(9-Bicyclo[4.2.1]non-3-enylidene)bicyclo[4.2.1]non-3-ene](/img/structure/B14412467.png)
